molecular formula C8H8O3 B134842 2',6'-Dihydroxyacetophenone CAS No. 699-83-2

2',6'-Dihydroxyacetophenone

Cat. No.: B134842
CAS No.: 699-83-2
M. Wt: 152.15 g/mol
InChI Key: YPTJKHVBDCRKNF-UHFFFAOYSA-N
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Description

2,6-Dihydroxyacetophenone, also known as 2-Acetylresorcinol, is an organic compound with the molecular formula C8H8O3. It is a derivative of acetophenone, featuring two hydroxyl groups positioned at the 2 and 6 locations on the benzene ring. This compound is known for its yellow-beige crystalline appearance and is sparingly soluble in water but more soluble in organic solvents like dioxane .

Safety and Hazards

2’,6’-Dihydroxyacetophenone can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Relevant Papers Several papers have been published on 2’,6’-Dihydroxyacetophenone . These papers discuss various aspects of the compound, including its synthesis, properties, and applications. They provide valuable insights into the current state of research on 2’,6’-Dihydroxyacetophenone and suggest potential directions for future research.

Mechanism of Action

Target of Action

2’,6’-Dihydroxyacetophenone (DHAP) is an aromatic ketone It is known to be an endogenous metabolite , which suggests that it may interact with various enzymes and proteins within the body.

Mode of Action

It is known to be used as a matrix in matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometric analysis of peptides, proteins, and glycoproteins . This suggests that it may interact with these biomolecules, potentially influencing their structure or function.

Biochemical Pathways

As an endogenous metabolite , it is likely involved in various metabolic processes

Result of Action

It is known to be used in the synthesis of various compounds . For instance, it can be treated with 2 equivalents of a 4-substituted aroyl chloride in a mixture of acetone and water, using both potassium carbonate and pyridine as bases . This suggests that it may have significant reactivity and potential uses in organic synthesis.

Action Environment

It is known that dhap is a solid at room temperature

Chemical Reactions Analysis

Types of Reactions: 2,6-Dihydroxyacetophenone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones.

    Reduction: It can be reduced to form corresponding alcohols.

    Substitution: It can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Properties

IUPAC Name

1-(2,6-dihydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3/c1-5(9)8-6(10)3-2-4-7(8)11/h2-4,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPTJKHVBDCRKNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC=C1O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00220185
Record name 2,6-Dihydroxyacetophenone
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Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2',6'-Dihydroxyacetophenone
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

699-83-2
Record name 2′,6′-Dihydroxyacetophenone
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Record name 2,6-Dihydroxyacetophenone
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Record name 2',6'-Dihydroxyacetophenone
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Record name 2,6-Dihydroxyacetophenone
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Record name 2',6'-dihydroxyacetophenone
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Record name 2',6'-DIHYDROXYACETOPHENONE
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Record name 2',6'-Dihydroxyacetophenone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029660
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

155 - 156 °C
Record name 2',6'-Dihydroxyacetophenone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029660
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

In the solution of 220 g(2 mol) of resorcinol in 500 ml of acetic acid, 102 g(1 mol) of acetic anhydride was drop-added for one hour while agitating the solution at 110° C. The mixture was maintained at 110° C. for two hours, and acetic acid was distilled under vacuum. 1 liter of toluene was added to the reaction mixture and the unreacted excess hydroquinone was filtered and collected (recovered amount: 110 g, recycled without any purification process). A desired mono acetyl resorcinol was obtained by evaporating the residue under vacuum. (Yield: 149.7 g(98%). mp: oil, 1H-NMR(200 MHz, CDCl3, ppm) 2.29(s, 3H), 6.53-6.67 (m, 4H), 7.18 (t. 1H)
Quantity
220 g
Type
reactant
Reaction Step One
Quantity
102 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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